molecular formula C20H17N7O2S B14928684 9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928684
M. Wt: 419.5 g/mol
InChI Key: DGGKFNYHSUHZRZ-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H17N7O2S

Molecular Weight

419.5 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17N7O2S/c1-3-16-12(2)30-20-17(16)19-23-18(24-26(19)11-21-20)14-6-4-13(5-7-14)9-25-10-15(8-22-25)27(28)29/h4-8,10-11H,3,9H2,1-2H3

InChI Key

DGGKFNYHSUHZRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-])C

Origin of Product

United States

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